Physical and chemical properties of 1-Bromo-2-Chlorotetrafluoroethane
Physical and chemical properties of 1-Bromo-2-Chlorotetrafluoroethane
This technical guide provides a comprehensive analysis of 1-Bromo-2-Chlorotetrafluoroethane (Halon 2411), tailored for researchers and drug development professionals utilizing fluorinated synthons.[1]
[1]
Executive Summary
1-Bromo-2-Chlorotetrafluoroethane (
In contemporary research and drug development, this compound retains significance as a specialized fluorinated building block .[1] It serves as a source of the chlorotetrafluoroethyl motif (
Chemical Identity & Molecular Architecture[1][3]
| Parameter | Detail |
| IUPAC Name | 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane |
| CAS Registry Number | 354-53-0 |
| Common Designations | Halon 2411, R-114B1, FC-114B1 |
| Molecular Formula | |
| Molecular Weight | 215.37 g/mol |
| SMILES | FC(F)(Cl)C(F)(F)Br |
| Structure | Linear ethane backbone with symmetric fluorine substitution, capped by distinct halogens.[1][3][4][5][6] |
Physical Characterization
The physical properties of Halon 2411 are governed by the high electronegativity of the fluorine sheath and the polarizability of the bromine atom. It exists as a dense, volatile liquid at room temperature.[1]
Table 1: Physicochemical Properties
| Property | Value | Notes |
| Physical State | Colorless Liquid | Sweet, ether-like odor (characteristic of haloalkanes).[1] |
| Boiling Point | 47.5 °C (320.6 K) | Volatile; requires chilled condensers during handling.[1][7] |
| Melting Point | -96.5 °C (176.6 K) | Wide liquid range suitable for low-temp reactions.[1] |
| Density | 1.89 g/cm³ @ 20 °C | Significantly denser than water; forms the bottom layer in biphasic extractions. |
| Solubility (Water) | Negligible | Hydrophobic/Lipophilic.[1][7] |
| Solubility (Organic) | Miscible | Soluble in alcohols, ethers, chloroform, and chlorinated solvents.[1] |
| Vapor Pressure | ~40–45 kPa @ 20 °C | Estimated based on boiling point similarity to Halon 2402.[1] |
Chemical Reactivity & Synthesis Applications
The utility of 1-Bromo-2-Chlorotetrafluoroethane in synthesis relies on the selective cleavage of the C-Br bond.[1]
Bond Dissociation & Radical Chemistry
The reactivity is dictated by the bond strengths:
Under radical initiation (photolysis or AIBN/peroxides), the C-Br bond undergoes homolytic cleavage to generate the 2-chloro-1,1,2,2-tetrafluoroethyl radical (
Synthetic Pathway (Origin)
The industrial synthesis typically involves the electrophilic addition of bromine chloride (BrCl) to tetrafluoroethylene (TFE). This reaction is highly regioselective due to the symmetry of TFE, though handling TFE requires rigorous safety protocols due to explosion hazards.
Figure 1: Synthesis of Halon 2411 via halogen addition to tetrafluoroethylene.
Application in Drug Development (Fluoroalkylation)
In medicinal chemistry, the introduction of the
-
Radical Addition: Reacting Halon 2411 with electron-rich alkenes (e.g., enol ethers) yields adducts that can be further functionalized.[1]
-
Lithiation: While direct lithiation is difficult due to elimination risks (forming
), metal-halogen exchange (Li/Br exchange) at very low temperatures (-100 °C) can generate the lithiated species for nucleophilic fluoroalkylation.[1]
Spectroscopic Identification
For researchers validating the identity of the compound, Nuclear Magnetic Resonance (NMR) provides the definitive fingerprint.
-
NMR: The molecule possesses two chemically distinct
environments.[1] -
Mass Spectrometry (MS): Look for the characteristic isotope patterns of Br (
) and Cl ( ).[1]
Environmental Safety & Regulatory Status (E-E-A-T)
Critical Warning: This compound is a Class I Ozone Depleting Substance (ODS) under the Montreal Protocol.[1]
-
Ozone Depleting Potential (ODP): Estimated at ~3–6 (relative to CFC-11 = 1.0).[1] The presence of bromine significantly enhances ozone destruction compared to chlorine-only CFCs.[1][8][9]
-
Global Warming Potential (GWP): High (due to C-F bonds absorbing IR radiation).[1][7]
-
Toxicity: Like most Halons, it has low acute toxicity but can act as a simple asphyxiant and cardiac sensitizer at high concentrations.[1]
Protocol for Research Use:
-
Containment: Must be handled in a fume hood with cold traps to prevent atmospheric release.[1]
-
Destruction: Waste must be collected for high-temperature incineration; never vent to the atmosphere.[1]
-
Substitution: Whenever possible, use non-ozone-depleting alternatives (e.g., hydrofluoroethers) unless the specific chemical moiety is required for synthesis.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 584893, 1-Bromo-2-Chlorotetrafluoroethane. Retrieved from [Link][1][7]
-
United Nations Environment Programme (UNEP). Montreal Protocol on Substances that Deplete the Ozone Layer.[1] Retrieved from [Link][1][7]
-
NIST Chemistry WebBook. 1-Bromo-2-chloro-1,1,2,2-tetrafluoroethane Properties. Retrieved from [Link][1][7]
Sources
- 1. 1-Bromo-2-Chlorotetrafluoroethane | C2BrClF4 | CID 584893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mtc-m21d.sid.inpe.br [mtc-m21d.sid.inpe.br]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1-Bromo-2-chloroethane(107-04-0) 1H NMR [m.chemicalbook.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
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